molecular formula C14H17N5NaO7P B12400847 2'-O-MB-CAMP sodium salt

2'-O-MB-CAMP sodium salt

Cat. No.: B12400847
M. Wt: 421.28 g/mol
InChI Key: GIHLXWZLZUNUHO-HOLUKZPASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-O-Monobutyryladenosine-3’, 5’-cyclic monophosphate, sodium salt (2’-O-MB-CAMP sodium salt) is a lipophilic precursor of cyclic adenosine monophosphate (cAMP). This compound is metabolically activated by esterases, releasing cAMP and butyrate. It is significantly more lipophilic and membrane-permeant compared to cAMP .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-MB-CAMP sodium salt involves the esterification of cAMP with butyric acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of 2’-O-MB-CAMP sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .

Mechanism of Action

2’-O-MB-CAMP sodium salt is metabolically activated by esterases, which hydrolyze the ester bond to release cAMP and butyrate. cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various target proteins. This activation triggers a cascade of signaling events that regulate numerous cellular processes .

Properties

Molecular Formula

C14H17N5NaO7P

Molecular Weight

421.28 g/mol

IUPAC Name

sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

InChI

InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)25-11-10-7(4-23-27(21,22)26-10)24-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,22)(H2,15,16,17);/q;+1/p-1/t7-,10-,11-,14-;/m1./s1

InChI Key

GIHLXWZLZUNUHO-HOLUKZPASA-M

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=NC4=C(N=CN=C43)N.[Na+]

Canonical SMILES

CCCC(=O)OC1C2C(COP(=O)(O2)[O-])OC1N3C=NC4=C(N=CN=C43)N.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.